MRK-898
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Overview
Description
MRK-898 is an orally active modulator of the gamma-aminobutyric acid (GABA) receptor. It binds to the alpha1, alpha2, alpha3, or alpha5 subunits of the GABA receptor with high affinity, making it a potent compound in the modulation of neuronal signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MRK-898 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the preparation of a biphenyl core, which is then functionalized with nitrile and fluorine groups.
Introduction of the imidazopyrimidine moiety: This step involves the formation of the imidazopyrimidine ring system, which is crucial for the compound’s activity.
Final modifications:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the production of by-products. This often includes the use of high-pressure reactors, automated synthesis equipment, and rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
MRK-898 undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used under anhydrous conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, reduced, and substituted analogs. These derivatives are often used in further studies to explore the compound’s structure-activity relationships .
Scientific Research Applications
MRK-898 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of GABA receptors.
Biology: Employed in studies investigating the role of GABA receptors in neuronal signaling and brain function.
Medicine: Investigated as a potential therapeutic agent for conditions such as anxiety, epilepsy, and insomnia due to its modulatory effects on GABA receptors.
Industry: Utilized in the development of new pharmaceuticals targeting GABA receptors
Mechanism of Action
MRK-898 exerts its effects by binding to the alpha1, alpha2, alpha3, or alpha5 subunits of the GABA receptor. This binding enhances the receptor’s response to the neurotransmitter gamma-aminobutyric acid, leading to increased inhibitory signaling in the brain. The specific subunits targeted by this compound determine its effects, with alpha1-containing receptors associated with sedative effects and alpha2/alpha3-containing receptors associated with anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
L-838417: Another GABA receptor modulator with similar binding properties.
MRK-067: A compound with a similar core structure but different functional groups.
MRK-696: A related compound with modifications to the imidazopyrimidine moiety.
MRK-409: A clinical development candidate with similar binding affinity and selectivity.
TPA023: A compound with similar pharmacological properties but different chemical structure.
Uniqueness of MRK-898
This compound is unique due to its high binding affinity for multiple subunits of the GABA receptor and its ability to modulate both sedative and anxiolytic effects. This makes it a versatile tool for studying GABA receptor function and a promising candidate for therapeutic development .
Properties
Molecular Formula |
C20H9F5N4 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
5-fluoro-2-[2-fluoro-5-[7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-3-yl]phenyl]benzonitrile |
InChI |
InChI=1S/C20H9F5N4/c21-13-2-3-14(12(7-13)9-26)15-8-11(1-4-16(15)22)17-10-27-19-28-18(20(23,24)25)5-6-29(17)19/h1-8,10H |
InChI Key |
XXRKXVKJMSIZSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=C3N2C=CC(=N3)C(F)(F)F)C4=C(C=C(C=C4)F)C#N)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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